Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester
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Overview
Description
Perchlorophenyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran-2-carbonyl chloride with perchlorophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Perchlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it has been found to inhibit key signaling pathways involved in cell proliferation and survival, thereby reducing cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzofuran: A simpler derivative with similar structural features but lacking the perchlorophenyl and carbamate groups.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Another benzofuran derivative with potential anticancer activity.
Uniqueness
Its structural complexity and functional groups make it a valuable compound for further research and development .
Properties
CAS No. |
61307-37-7 |
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Molecular Formula |
C16H8Cl5NO3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H8Cl5NO3/c1-6-7-4-2-3-5-8(7)24-15(6)22-16(23)25-14-12(20)10(18)9(17)11(19)13(14)21/h2-5H,1H3,(H,22,23) |
InChI Key |
SFDTUFUCNVDKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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